molecular formula C14H6Br2ClFN2 B13078158 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline CAS No. 1260863-52-2

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline

Cat. No.: B13078158
CAS No.: 1260863-52-2
M. Wt: 416.47 g/mol
InChI Key: RZNWNKNOXKMDTQ-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-bromo-2-fluorobenzaldehyde with appropriate reagents to form the intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

    Coupling Reactions: It can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives.

Scientific Research Applications

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzaldehyde
  • 1-(4-Bromo-2-fluorophenyl)ethanone

Uniqueness

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline is unique due to the combination of bromine, fluorine, and chlorine atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

1260863-52-2

Molecular Formula

C14H6Br2ClFN2

Molecular Weight

416.47 g/mol

IUPAC Name

6-bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline

InChI

InChI=1S/C14H6Br2ClFN2/c15-7-2-4-12-10(5-7)13(17)20-14(19-12)9-3-1-8(16)6-11(9)18/h1-6H

InChI Key

RZNWNKNOXKMDTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl

Origin of Product

United States

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